molecular formula C10H13NO3 B2606781 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid CAS No. 478259-56-2

4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2606781
CAS RN: 478259-56-2
M. Wt: 195.218
InChI Key: DIEDQONRVPGUNR-UHFFFAOYSA-N
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Description

The compound “4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It seems to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “3-methylbutanoyl” part suggests the presence of a 3-methylbutanoyl group, which is a branched-chain alkyl group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or other similar methods, followed by the attachment of the 3-methylbutanoyl group and the carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the 3-methylbutanoyl group, and the carboxylic acid group. Pyrrole rings are aromatic and can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)3-9(12)7-4-8(10(13)14)11-5-7/h4-6,11H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDQONRVPGUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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